molecular formula C13H13FN2 B1299865 (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine CAS No. 500221-74-9

(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1299865
CAS No.: 500221-74-9
M. Wt: 216.25 g/mol
InChI Key: XRYHMXRWVISSQX-UHFFFAOYSA-N
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Description

(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine is an organic compound that features a fluorinated benzyl group attached to a pyridinylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 2-fluorobenzylamine with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of biological pathways and the exertion of desired effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzylamine: Shares the fluorinated benzyl group but lacks the pyridinylmethylamine moiety.

    Pyridin-3-ylmethylamine: Contains the pyridinylmethylamine group but lacks the fluorinated benzyl group.

    2-Fluorobenzyl chloride: Similar structure but with a chloride substituent instead of the amine group.

Uniqueness

(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine is unique due to the combination of the fluorinated benzyl group and the pyridinylmethylamine moiety. This dual functionality can provide enhanced chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYHMXRWVISSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CN=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239627
Record name N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500221-74-9
Record name N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500221-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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